tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a pyrazolo[1,5-a]pyrazine derivative featuring a tert-butyl carboxylate group and a pyridin-2-yl substituent. While direct data on this compound are unavailable in the provided evidence, its structural analogs are well-documented in medicinal chemistry as intermediates for drug discovery. Pyrazolo[1,5-a]pyrazine derivatives are valued for their versatility in synthesizing bioactive molecules, particularly in modulating enzymes like Parkin E3 ligase (see –4) .
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-16(2,3)22-15(21)19-8-9-20-12(11-19)10-14(18-20)13-6-4-5-7-17-13/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXGQAYJQJSFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)C3=CC=CC=N3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113483 | |
| Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-00-5 | |
| Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrazine-5(4H)-carboxylic acid, 6,7-dihydro-2-(2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a hydrazine derivative and a diketone can form the pyrazolopyrazine core.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrazolopyrazine intermediate with a pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential biological activities. It is being investigated for its role as an enzyme inhibitor, receptor modulator, and potential therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Variations
The substituents on the pyrazolo[1,5-a]pyrazine core significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Research Findings and Data Tables
Biological Activity
The compound tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS No. 1209487-56-8) is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 238.29 g/mol
Structural Characteristics
The compound features a tert-butyl group and a pyridine moiety, contributing to its unique pharmacological properties. The presence of the dihydropyrazole structure enhances its reactivity and potential biological interactions.
Research indicates that compounds containing pyrazolo[1,5-a]pyrazine structures exhibit various biological activities, including:
- Antitumor Activity : Pyrazolo derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds similar to tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Kinase Inhibition : Some derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which play crucial roles in cell division and proliferation. For example, certain pyrazolo compounds have been reported to selectively inhibit CDK2 and CDK9 with low IC values, indicating their potential as therapeutic agents in cancer treatment .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various human cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.36 | Apoptosis induction |
| HCT116 | 1.8 | CDK inhibition |
| A375 | 0.75 | Cell cycle arrest |
These results suggest that the compound may interfere with critical cellular processes involved in tumor growth.
Case Studies
- Study on Anticancer Properties : A study published in MDPI demonstrated that pyrazolo[3,4-b]pyridines could induce apoptosis in lung cancer cells through the activation of caspase pathways . While this study did not focus exclusively on tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazino derivatives, it provides insights into the mechanisms by which similar compounds exert anticancer effects.
- Kinase Inhibition Research : Another research highlighted the selective inhibition of CDK2 by a related pyrazolo compound with an IC value of 0.36 µM . This finding underscores the potential for developing targeted therapies based on the structural features of tert-butyl 2-(pyridin-2-yl)-6,7-dihydropyrazino derivatives.
Storage Recommendations
To ensure stability and prevent degradation, it is recommended to store the compound in a dark place at temperatures between 2°C and 8°C .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
